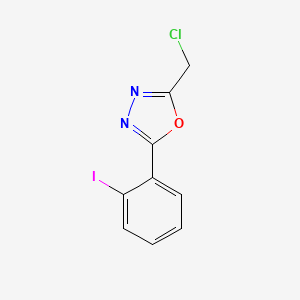![molecular formula C12H19NO2 B3072686 2-Ethoxy-4-[(propylamino)methyl]phenol CAS No. 1016839-28-3](/img/structure/B3072686.png)
2-Ethoxy-4-[(propylamino)methyl]phenol
Descripción general
Descripción
2-Ethoxy-4-[(propylamino)methyl]phenol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Phytochemical Research
The phenolic content in various plant extracts, including compounds similar to 2-Ethoxy-4-[(propylamino)methyl]phenol, has been studied for its antioxidant properties. For instance, the compound 2-ethoxy-4-(hydroxymethyl)phenol, isolated from the aerial parts of Protea hybrid ‘Susara’, demonstrated significant radical scavenging activity. This suggests potential applications in food preservation, pharmaceuticals, cosmetics, and therapeutics (León et al., 2014).
Anticancer Research
Research involving compounds structurally similar to this compound, such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, has shown potential in anticancer studies. For example, the mentioned compound was tested for its ability to inhibit T47D breast cancer cells, although it demonstrated weak activity (Sukria et al., 2020).
Gastroprotective Effects
Studies have explored the gastroprotective effects of compounds like this compound. β3 adrenergic receptor agonists, which include compounds with similar structures, have shown significant reduction in gastric ulceration in rats, suggesting potential therapeutic applications (Sevak et al., 2002).
Spectroscopic and Molecular Studies
Spectroscopic and molecular studies have been conducted on compounds like this compound. These studies include exploring their interaction with biological molecules, such as Bovine Serum Albumin, to understand binding properties, which can have implications in drug design and biological research (Ghosh et al., 2016).
Propiedades
IUPAC Name |
2-ethoxy-4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADHKDYLNSGGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)



![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)



![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
